4,7-Bis{[2-(trimethylsilyl)ethyl]sulfanyl}deca-4,6-diene-2,8-diynal
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Overview
Description
4,7-Bis{[2-(trimethylsilyl)ethyl]sulfanyl}deca-4,6-diene-2,8-diynal is a complex organic compound characterized by the presence of trimethylsilyl groups and sulfanyl groups attached to a deca-diene-diynal backbone. This compound is notable for its unique structural features, which make it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Bis{[2-(trimethylsilyl)ethyl]sulfanyl}deca-4,6-diene-2,8-diynal typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to use trimethylsilyl chloride and bis(trimethylsilyl)acetamide as reagents to introduce the trimethylsilyl groups . The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4,7-Bis{[2-(trimethylsilyl)ethyl]sulfanyl}deca-4,6-diene-2,8-diynal can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents like trimethylsilyl chloride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride.
Substituting agents: Trimethylsilyl chloride, bis(trimethylsilyl)acetamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
4,7-Bis{[2-(trimethylsilyl)ethyl]sulfanyl}deca-4,6-diene-2,8-diynal has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce trimethylsilyl groups.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the production of specialized materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 4,7-Bis{[2-(trimethylsilyl)ethyl]sulfanyl}deca-4,6-diene-2,8-diynal involves its interaction with molecular targets through its sulfanyl and trimethylsilyl groups. These interactions can affect various biochemical pathways, although detailed studies are required to fully elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Bis(trimethylsilyl)acetamide: Used as a silylating agent in organic synthesis.
Trimethylsilyl chloride: Commonly used to introduce trimethylsilyl groups in organic molecules.
Uniqueness
4,7-Bis{[2-(trimethylsilyl)ethyl]sulfanyl}deca-4,6-diene-2,8-diynal is unique due to its combination of sulfanyl and trimethylsilyl groups attached to a deca-diene-diynal backbone. This structural uniqueness imparts specific chemical properties and reactivity that distinguish it from other similar compounds.
Properties
CAS No. |
159427-28-8 |
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Molecular Formula |
C20H32OS2Si2 |
Molecular Weight |
408.8 g/mol |
IUPAC Name |
4,7-bis(2-trimethylsilylethylsulfanyl)deca-4,6-dien-2,8-diynal |
InChI |
InChI=1S/C20H32OS2Si2/c1-8-10-19(22-15-17-24(2,3)4)12-13-20(11-9-14-21)23-16-18-25(5,6)7/h12-14H,15-18H2,1-7H3 |
InChI Key |
NXLJBJZYSSWGJL-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(=CC=C(C#CC=O)SCC[Si](C)(C)C)SCC[Si](C)(C)C |
Origin of Product |
United States |
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